Isojasmone

Description

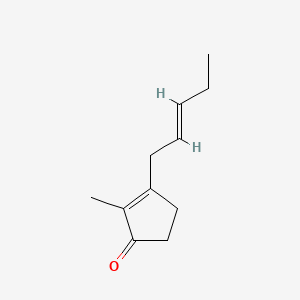

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-3-pent-2-enylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVONPEQEUQYVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(=O)CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051568 | |

| Record name | 2-Methyl-3-pent-2-enylcyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11050-62-7 | |

| Record name | Isojasmone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11050-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pent-2-enylcyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-pent-2-enylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isojasmone Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isojasmone, a volatile organic compound, is a significant contributor to the characteristic fragrance of jasmine and other plants. Beyond its olfactory properties, this compound and related jasmonates play crucial roles in plant defense signaling and various developmental processes. Understanding the biosynthetic pathway of this compound is paramount for applications in agriculture, fragrance industries, and the development of novel pharmaceuticals that modulate plant stress responses. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, integrating current knowledge on the enzymatic steps, regulatory mechanisms, and key experimental methodologies. While the upstream pathway leading to jasmonic acid is well-elucidated, the terminal steps resulting in this compound are still an active area of research.

Core Biosynthesis Pathway: From α-Linolenic Acid to Jasmonic Acid

The biosynthesis of this compound is intrinsically linked to the well-established octadecanoid pathway, which produces jasmonic acid (JA). This pathway is initiated in the chloroplasts and completed in the peroxisomes.

The key enzymatic steps are:

-

Lipoxygenase (LOX): The pathway begins with the oxygenation of α-linolenic acid (a polyunsaturated fatty acid released from chloroplast membranes) by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][2]

-

Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).[1][2]

-

Allene Oxide Cyclase (AOC): The allene oxide is cyclized by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA), the first cyclopentenone intermediate in the pathway.[1][2]

-

12-oxo-phytodienoic Acid Reductase (OPR3): OPDA is transported to the peroxisome and reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[2][3]

-

β-Oxidation: Finally, a series of three β-oxidation cycles shortens the octanoic acid side chain of OPC-8:0 to yield (+)-7-iso-jasmonic acid, which can then epimerize to the more stable trans isomer, (-)-jasmonic acid.[3][4]

Proposed Pathways to this compound

The final enzymatic conversion of a jasmonate-family molecule to this compound is not yet definitively characterized. However, two primary hypotheses exist:

1. Decarboxylation of Jasmonic Acid: Several sources suggest that jasmone is formed via the decarboxylation of jasmonic acid.[4] However, a specific "jasmonic acid decarboxylase" enzyme responsible for this reaction has not yet been isolated or characterized in plants. This conversion may be catalyzed by a yet-to-be-identified enzyme or could occur non-enzymatically under specific physiological conditions within the plant cell.

2. Alternative Pathway via 3,7-didehydro-JA: Recent research has proposed an alternative pathway to cis-jasmone, a stereoisomer of this compound. This pathway involves the conversion of (+)-7-iso-jasmonic acid to 3,7-didehydro-JA, which is then converted to cis-jasmone.[5][6] This suggests that the biosynthesis of different jasmone isomers might follow distinct routes and may not directly originate from jasmonic acid through a simple decarboxylation.

Quantitative Data

Quantitative data for the enzymes directly involved in the conversion of jasmonates to this compound is scarce due to the yet-unidentified nature of these enzymes. However, kinetic data for upstream enzymes in the jasmonic acid pathway are available.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Plant Source | Reference |

| 12-Oxophytodienoate Reductase 3 (OPR3) | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 nkat (mg protein)-1 | Arabidopsis thaliana | [4] |

| Jasmonic Acid Carboxyl Methyltransferase (JMT) | Jasmonic Acid | 38.5 | 25 s-1 | Arabidopsis thaliana | [7] |

| Jasmonic Acid Carboxyl Methyltransferase (JMT) | S-adenosyl-L-methionine | 6.3 | 70 s-1 | Arabidopsis thaliana | [7] |

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol is adapted from methods used for characterizing plant terpene synthases and can be applied to candidate genes for this compound synthesis.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from plant tissue known to produce this compound.

- Synthesize cDNA using reverse transcriptase.

- Amplify the open reading frame (ORF) of the candidate gene using PCR with gene-specific primers containing restriction sites for a suitable expression vector (e.g., pET-28a(+)).

- Digest the PCR product and the expression vector with the corresponding restriction enzymes.

- Ligate the digested gene into the expression vector, creating a construct with a affinity tag (e.g., His-tag) for purification.

- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

- Verify the sequence of the cloned gene.

2. Heterologous Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

- Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- Analyze the purified protein by SDS-PAGE.

- Desalt and concentrate the purified protein using ultrafiltration.

Protocol 2: In Vitro Enzyme Assay for this compound Synthase Activity

1. Reaction Setup:

- Prepare a reaction mixture containing:

- Purified candidate enzyme (1-5 µg)

- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

- Substrate (e.g., jasmonic acid, 3,7-didehydro-JA) at various concentrations (for kinetic analysis).

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

- Include a heat-inactivated enzyme control.

2. Product Extraction:

- Stop the reaction by adding a solvent such as ethyl acetate or hexane.

- Vortex vigorously to extract the volatile products.

- Separate the organic phase.

- Concentrate the organic phase under a gentle stream of nitrogen.

3. Product Analysis by GC-MS:

- Analyze the extracted products using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Use a suitable capillary column (e.g., DB-5ms).

- Employ a temperature gradient to separate the compounds.

- Identify this compound by comparing the retention time and mass spectrum with an authentic standard.

- Quantify the product formation by integrating the peak area and using a standard curve.

Protocol 3: Metabolite Analysis of this compound in Plant Tissues using GC-MS

1. Sample Preparation:

- Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

- Grind the frozen tissue to a fine powder.

- Extract the metabolites with a suitable solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and methanol).

- Add an internal standard for quantification.

- Vortex and centrifuge to separate the phases.

- Collect the organic phase containing the volatile compounds.

2. Derivatization (if necessary):

- For less volatile jasmonates, derivatization may be required to improve their volatility and thermal stability for GC-MS analysis. This can be achieved by methylation or silylation.

3. GC-MS Analysis:

- Inject the extracted sample into the GC-MS system.

- Use a programmed temperature ramp to separate the metabolites.

- Identify this compound and other jasmonates based on their retention times and mass spectra compared to authentic standards and spectral libraries (e.g., NIST).

- Quantify the metabolites based on the peak area relative to the internal standard.

Visualizations

References

- 1. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation Of The Biosynthesis Pathway That Generates cis-Jasmone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Elucidation of the biosynthetic pathway of cis-jasmone in Lasiodiplodia theobromae | Semantic Scholar [semanticscholar.org]

The Enigmatic Aroma of Isojasmone: A Deep Dive into its Natural Occurrence and Biosynthesis in Floral Scents

For Immediate Release

This technical guide provides an in-depth exploration of isojasmone, a significant contributor to the floral fragrances of numerous plant species. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the natural sources, occurrence, and biosynthetic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound, a volatile organic compound, is a key component of the characteristic scent of jasmine and is found in the floral headspace of a variety of other plants. Its warm, floral, and slightly fruity aroma makes it a valuable ingredient in the fragrance and flavor industries. Beyond its olfactory appeal, this compound and its related jasmonates play crucial roles in plant physiology, including defense against herbivores and pathogens, and in mediating plant-insect interactions.[1][2] Understanding the natural production of this compound is therefore of significant interest for agricultural, ecological, and commercial applications.

Natural Sources and Quantitative Occurrence

This compound and its close isomer, cis-jasmone, have been identified in the floral scents of a diverse range of plant species. While the terms are sometimes used interchangeably in commercial contexts, they represent distinct chemical entities. Quantitative analysis of floral volatiles reveals varying concentrations of these compounds across different plant families.

| Plant Species | Family | Compound | Concentration (% of total volatiles) | Method of Analysis |

| Jasminum officinale | Oleaceae | cis-Jasmone | 9.64 | Solvent Extraction & Hydro-distillation |

| Jasminum multiflorum | Oleaceae | cis-Jasmone | Higher in morning-harvested flowers | Soxhlet Extraction |

| Jasminum sambac | Oleaceae | Jasmone | Major component in a 2:8 extract mixture | Enfleurage & Supercritical Fluid Extraction |

Note: Data explicitly quantifying this compound is limited in the reviewed literature; values for "jasmone" or "cis-jasmone" are presented as closely related proxies.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the jasmonate pathway, a crucial signaling cascade in plants. The precursor for all jasmonates is α-linolenic acid, an omega-3 fatty acid.[3][4]

The pathway can be summarized in the following key stages:

-

Initiation in the Chloroplast: The process begins with the release of α-linolenic acid from chloroplast membranes.[5] This fatty acid is then converted to 12-oxo-phytodienoic acid (OPDA) through a series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[5][6]

-

Peroxisomal Modification: OPDA is transported to the peroxisome, where it undergoes reduction by 12-oxo-phytodienoic acid reductase 3 (OPR3) and subsequent β-oxidation to form jasmonic acid.[3][5]

-

Final Conversion to Jasmones: The final step involves the conversion of jasmonic acid to jasmone isomers, including this compound. This is believed to occur through a decarboxylation reaction.[7] While the exact enzymes responsible for this conversion in many plant species are not yet fully characterized, it represents a critical juncture leading to the production of the volatile jasmones.[8]

Experimental Protocols: Headspace Volatile Collection and Analysis

The identification and quantification of this compound in floral scents are typically achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[1][9]

Headspace Solid-Phase Microextraction (HS-SPME)

This technique allows for the solvent-free extraction and pre-concentration of volatile compounds from the air surrounding the flower (the headspace).

Materials:

-

SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

-

Glass vials or chambers to enclose the flower

-

Heating block or water bath (optional, for controlled temperature extraction)

Procedure:

-

Flower Enclosure: A single fresh flower or a small inflorescence is placed in a clean, airtight glass vial or chamber.

-

Equilibration: The sample is allowed to equilibrate for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds. The extraction temperature can be controlled to optimize the adsorption of semi-volatile compounds like this compound.[10]

-

Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the individual components of the floral scent.

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature around 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40-50°C, hold for a few minutes, and then ramp up to 250-280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is typically m/z 35-400.

Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound can be determined by creating a calibration curve using standard solutions of known concentrations or by using an internal standard.

Conclusion

This compound is a vital component of many floral fragrances, with a biosynthetic pathway deeply rooted in the well-characterized jasmonate signaling cascade. While its presence is widespread, precise quantitative data for this compound remains an area for further research, often being grouped with its isomer, cis-jasmone. The methodologies for its extraction and analysis are well-established, providing a robust framework for future investigations into the ecological and physiological roles of this enigmatic aroma compound. Continued research into the specific enzymes governing the final steps of this compound biosynthesis will further enhance our understanding and potential for its biotechnological production.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. madsg.com [madsg.com]

- 4. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 6. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biodiversity-science.net [biodiversity-science.net]

- 10. Analysis of Spatial-Temporal Variation in Floral Volatiles Emitted from Lagerstroemia caudata by Headspace Solid-Phase Microextraction and GC–MS [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and signaling pathways of isojasmone and related jasmonates. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological processes. This document delves into the initial isolation and structural elucidation of these pivotal plant hormones, tracing their journey from fragrant components of jasmine oil to key regulators of plant growth, development, and defense.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in a wide array of physiological processes, including growth inhibition, senescence, flower development, and responses to both biotic and abiotic stresses.[1][2] The discovery of jasmonates dates back to the mid-20th century, with the initial isolation of methyl jasmonate from the essential oil of Jasminum grandiflorum.[3] This seminal work paved the way for the identification and characterization of a diverse family of related compounds, including jasmonic acid and this compound. Understanding the history and chemistry of these molecules is fundamental to harnessing their potential in agriculture and medicine.

Discovery and History

The journey into the world of jasmonates began in the late 1950s when Swiss chemist Édouard Demole, as part of his doctoral thesis under the guidance of Edgar Lederer, set out to identify the compounds responsible for the characteristic fragrance of jasmine.[4] In 1957, Demole successfully isolated methyl jasmonate.[1][4] Subsequently, in 1962, the structure of methyl jasmonate was elucidated.[2] A decade later, in 1971, jasmonic acid itself was isolated from the fungus Lasiodiplodia theobromae.[2]

The structure of jasmone, a related fragrant compound, was deduced earlier by Lavoslav Ružička, a Croatian-Swiss scientist and Nobel laureate, who made significant contributions to the chemistry of terpenes and natural odorous compounds.[5][6][7] Ružička's work on large-ringed molecules like muscone and civetone challenged existing theories in organic chemistry and laid the groundwork for understanding the structures of complex natural products.[6][8]

This compound, a structural isomer of jasmone, is also a significant contributor to the fragrance of jasmine and is used in the perfume industry. While the natural extract of jasmine contains predominantly cis-jasmone, synthetic preparations often contain a mixture of isomers.[5]

Chemical and Physical Properties of Key Jasmonates

For ease of comparison, the following table summarizes the key quantitative data for this compound and related jasmonates.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 2-methyl-3-pent-2-enylcyclopent-2-en-1-one | C11H16O | 164.24 | 251-252 @ 760 mmHg (est.) | 0.917-0.924 @ 25°C | 1.472-1.477 @ 20°C |

| cis-Jasmone | 3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-one | C11H16O | 164.24 | 134-135 @ 12 mmHg | 0.94 @ 25°C | 1.498 @ 20°C |

| Jasmonic Acid | {(1R,2R)-3-Oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetic acid | C12H18O3 | 210.27 | 160 @ 0.7 mmHg | 1.1 | - |

| Methyl Jasmonate | methyl 2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | C13H20O3 | 224.30 | > 235 (closed cup) | - | - |

Data compiled from various sources.[3][5][9][10]

Spectral Data for this compound:

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-pentyl-3-methyl-2-cyclopenten-1-one, shows characteristic peaks for a cyclopentenone ring system. Key absorptions would be expected around 1700 cm⁻¹ for the C=O stretch of the ketone and around 1650 cm⁻¹ for the C=C stretch of the cyclopentenone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data for dihydro-isojasmone are available and can be used as a reference for interpreting the spectra of this compound. The key differences would be the presence of signals corresponding to the double bond in the pentenyl side chain of this compound.

Biosynthesis and Signaling Pathway of Jasmonates

Jasmonates are synthesized from α-linolenic acid, a fatty acid found in chloroplast membranes, through the octadecanoid pathway.[1][2]

Jasmonate Biosynthesis

The biosynthesis of jasmonic acid can be summarized in the following key steps:

-

Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxyoctadecatrienoic acid.

-

Cyclization: The hydroperoxide is then converted to an unstable allene oxide by allene oxide synthase (AOS).

-

Rearrangement: Allene oxide cyclase (AOC) catalyzes the rearrangement of the allene oxide to form 12-oxophytodienoic acid (OPDA).

-

Reduction and β-oxidation: A series of reduction and β-oxidation steps in the peroxisome convert OPDA into (+)-7-iso-jasmonic acid.

-

Isomerization: In the absence of enzymatic activity, (+)-7-iso-jasmonic acid can isomerize to the more stable (-)-jasmonic acid.[1]

Jasmonate Signaling

The core of the jasmonate signaling pathway involves a receptor complex and the degradation of repressor proteins.

-

Bioactive Jasmonate: The biologically active form of jasmonate is jasmonoyl-isoleucine (JA-Ile).

-

Receptor Complex: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1) forms a receptor complex with JAZ (Jasmonate ZIM-domain) repressor proteins.

-

JAZ Degradation: This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Expression: The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in various physiological and defense responses.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and other jasmonates.

Protocol for Synthesis of this compound (2-Hexyl-3-methyl-2-cyclopenten-1-one)

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a general synthetic strategy involves the alkylation of a cyclopentenone precursor. The following is a plausible, generalized procedure based on common organic synthesis techniques for similar molecules.

Workflow for this compound Synthesis:

Materials:

-

3-methyl-2-cyclopenten-1-one

-

1-bromohexane

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-2-cyclopenten-1-one in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of LDA in THF to the cooled solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add 1-bromohexane dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature overnight.

-

Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, or by fractional distillation under reduced pressure to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol for Isolation of Jasmonates from Plant Material

This protocol outlines a general procedure for the extraction and purification of jasmonates from plant tissues for subsequent analysis.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% methanol or a mixture of methanol and ethyl acetate

-

Internal standards (e.g., deuterated jasmonic acid)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol solutions of varying concentrations for SPE elution

-

Nitrogen gas for solvent evaporation

-

Derivatization agent (e.g., diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add the extraction solvent. Add a known amount of an appropriate internal standard. Vortex the mixture thoroughly and incubate at 4°C for several hours or overnight with gentle shaking.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a low concentration of methanol in water to remove polar impurities.

-

Elute the jasmonates with a higher concentration of methanol. Different jasmonates may elute at different methanol concentrations, allowing for some fractionation.

-

-

Drying and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. For GC-MS analysis, derivatize the dried residue to increase the volatility of the jasmonates. This can be done by methylation with diazomethane or silylation with BSTFA.

-

GC-MS Analysis: Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) and inject it into the GC-MS for analysis.

Protocol for GC-MS Analysis of Jasmonates

This protocol provides a general framework for the analysis of derivatized jasmonates by gas chromatography-mass spectrometry.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for plant hormone analysis (e.g., DB-5MS or similar)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: Increase to 180 °C at a rate of 15 °C/min

-

Ramp 2: Increase to 280 °C at a rate of 5 °C/min, hold for 10 minutes

-

-

Transfer Line Temperature: 280 °C

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-550

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Analysis:

-

Identify the jasmonate derivatives based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries (e.g., NIST).

-

Quantify the jasmonates by integrating the peak areas of specific ions and comparing them to the peak area of the internal standard.

Conclusion

The discovery and subsequent study of this compound and related jasmonates have profoundly impacted our understanding of plant biology. From their origins as fragrant molecules in jasmine to their recognition as critical signaling molecules, the journey of jasmonates highlights the intricate chemical communication that governs plant life. The methodologies and data presented in this technical guide provide a foundational resource for researchers to further explore the multifaceted roles of these compounds. Continued investigation into the biosynthesis, signaling, and physiological effects of jasmonates holds immense promise for the development of novel strategies in crop improvement, pest management, and even therapeutic applications.

References

- 1. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 95-41-0 [thegoodscentscompany.com]

- 3. This compound B 11 | Givaudan [givaudan.com]

- 4. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 5. This compound | C11H16O | CID 61531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pentyl-3-methyl-2-cyclopenten-1-one(1128-08-1) IR Spectrum [chemicalbook.com]

- 7. This compound, 11050-62-7 [thegoodscentscompany.com]

- 8. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]

- 9. 488-10-8 CAS MSDS (Jasmone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Simultaneous Determination of Plant Hormones by GC-TOF-MS | Springer Nature Experiments [experiments.springernature.com]

The Enigmatic Role of Isojasmone in the Jasmonate Signaling Pathway and Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Jasmonates are a class of lipid-derived phytohormones that are central to the regulation of plant defense responses against a wide array of biotic and abiotic stresses. The canonical jasmonate signaling pathway, initiated by the binding of (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) to the COI1-JAZ co-receptor complex, has been extensively studied. This interaction triggers the degradation of JAZ transcriptional repressors and subsequent activation of defense gene expression, primarily mediated by the transcription factor MYC2. However, the precise role of other jasmonate derivatives, such as isojasmone, remains less understood. This technical guide provides an in-depth exploration of the established jasmonate signaling cascade and investigates the current, albeit limited, understanding of this compound's position within this complex network. We delve into the biosynthesis of jasmonates, the molecular mechanics of signal perception and transduction, and the downstream transcriptional reprogramming that orchestrates plant defense. While direct evidence for this compound's interaction with the COI1-JAZ co-receptor is not yet firmly established in the literature, this guide will present the known aspects of its biosynthesis and discuss its potential functions in the context of related jasmonate compounds. Detailed experimental protocols for key assays and quantitative data on the binding affinities of well-characterized jasmonates are provided to facilitate further research into the specific role of this compound and other jasmonate derivatives in plant immunity.

Introduction to the Jasmonate Signaling Pathway

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to fend off attacks from herbivores and pathogens. The jasmonate (JA) signaling pathway plays a pivotal role in orchestrating these defenses.[1][2][3] The pathway is initiated by various stress cues, leading to the biosynthesis of jasmonic acid and its subsequent conversion to the biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[4][5] This molecule acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][6][7] This binding event marks the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factor MYC2 to activate the expression of a plethora of defense-related genes.[8][9][10]

While JA-Ile is the most extensively studied jasmonate, a variety of other derivatives exist, including methyl jasmonate (MeJA), cis-jasmone, and this compound.[11][12] These compounds can have distinct roles, from acting as volatile signaling molecules to potentially modulating the canonical signaling pathway. This guide will focus on the established JA-Ile pathway as a framework to explore the potential, yet unconfirmed, role of this compound.

Biosynthesis of Jasmonates

The biosynthesis of jasmonates originates from α-linolenic acid, a fatty acid released from chloroplast membranes.[4][13] The pathway involves a series of enzymatic steps occurring in both the chloroplast and the peroxisome.

The Core Biosynthetic Pathway

-

Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Dehydration and Cyclization: Allene oxide synthase (AOS) and allene oxide cyclase (AOC) convert 13-HPOT into the unstable allene oxide, which is then cyclized to form (+)-12-oxophytodienoic acid (OPDA).

-

Reduction and β-oxidation: OPDA is transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid.[4]

-

Conjugation: In the cytoplasm, (+)-7-iso-jasmonic acid is conjugated with L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to produce the bioactive (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5][12]

Biosynthesis of this compound

This compound is a derivative of jasmonic acid. While the precise enzymatic steps for the conversion of jasmonic acid to this compound in plants are not fully elucidated, it is understood to be derived from the core jasmonate biosynthetic pathway.[11]

The Core Signaling Pathway: COI1-JAZ-MYC2 Module

The perception of JA-Ile occurs in the nucleus and is mediated by the co-receptor complex formed by COI1 and a JAZ protein.[4][6][14]

-

In the absence of JA-Ile: JAZ proteins bind to and repress the activity of the master transcription factor MYC2.[8][9]

-

In the presence of JA-Ile: JA-Ile acts as a molecular glue, promoting the formation of a stable COI1-JAZ-JA-Ile ternary complex.[7]

-

JAZ Degradation: The formation of this complex leads to the polyubiquitination of the JAZ protein by the SCFCOI1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[3]

-

Activation of Transcription: The degradation of JAZ releases MYC2, allowing it to bind to the G-box motifs in the promoters of early JA-responsive genes and activate their transcription.[8][10]

Quantitative Data on Jasmonate-Receptor Interactions

The binding affinity of various jasmonates to the COI1-JAZ co-receptor complex has been quantified in several studies. This data is crucial for understanding the potency of different jasmonate derivatives. Currently, there is a lack of published quantitative data for the binding of this compound to this receptor complex.

| Ligand | JAZ Protein | Binding Affinity (Kd or IC50) | Method | Reference |

| (+)-7-iso-JA-Ile | JAZ1 | ~20 nM (IC50) | In vitro pull-down | [6] |

| Coronatine (COR) | JAZ1 | ~1 nM (IC50) | In vitro pull-down | [6] |

| Jasmonic Acid (JA) | JAZ1 | No significant binding | In vitro pull-down | [1] |

| Methyl Jasmonate (MeJA) | JAZ1 | No significant binding | In vitro pull-down | [1] |

| This compound | Not Reported | Not Reported | - | - |

Experimental Protocols

In Vitro Receptor-Ligand Binding Assay (Competitive Pull-Down)

This protocol is adapted from studies on JA-Ile and coronatine binding to the COI1-JAZ complex and can be modified to test the binding of this compound.[6]

Objective: To determine if this compound can compete with a known ligand (e.g., biotinylated JA-Ile or coronatine) for binding to the COI1-JAZ co-receptor complex.

Materials:

-

Recombinant purified COI1 and JAZ proteins

-

Biotinylated JA-Ile or coronatine

-

Streptavidin-coated magnetic beads

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Wash buffer (Binding buffer with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents and antibodies against COI1 and JAZ

Procedure:

-

Complex Formation: Incubate purified COI1 and JAZ proteins with biotinylated JA-Ile in binding buffer for 1 hour at 4°C with gentle rotation.

-

Competition: Add increasing concentrations of this compound to the mixture and incubate for another hour at 4°C.

-

Capture: Add streptavidin-coated magnetic beads and incubate for 30 minutes at 4°C to capture the biotinylated ligand and any bound proteins.

-

Washing: Pellet the beads using a magnetic stand, remove the supernatant, and wash the beads three times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the bound proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against COI1 and JAZ. A decrease in the amount of COI1 and JAZ pulled down with increasing concentrations of this compound would indicate competitive binding.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This assay can be used to test if this compound can mediate the interaction between COI1 and JAZ in a cellular context.[15][16][17]

Objective: To determine if this compound induces the interaction between COI1 and a JAZ protein in yeast.

Principle: COI1 is fused to a DNA-binding domain (BD) and a JAZ protein is fused to an activation domain (AD). If this compound mediates their interaction, the BD and AD are brought into proximity, activating a reporter gene.

Procedure:

-

Vector Construction: Clone the coding sequences of COI1 and a JAZ protein into appropriate Y2H vectors (e.g., pGBKT7 for BD and pGADT7 for AD).

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the BD-COI1 and AD-JAZ constructs.

-

Selection: Plate the transformed yeast on selective medium lacking tryptophan and leucine (-Trp/-Leu) to select for cells containing both plasmids.

-

Interaction Assay: Replica-plate the colonies onto a higher stringency selective medium lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His) and containing various concentrations of this compound. As a positive control, use JA-Ile.

-

Analysis: Growth on the -Trp/-Leu/-His medium in the presence of this compound indicates a positive interaction. The strength of the interaction can be further quantified using a β-galactosidase assay if a lacZ reporter gene is present.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for MYC2 Target Genes

This protocol can be used to identify the genome-wide targets of MYC2 upon treatment with this compound.[18]

Objective: To identify the DNA regions bound by the transcription factor MYC2 in response to this compound treatment.

Procedure:

-

Plant Treatment: Treat plant seedlings (e.g., Arabidopsis thaliana) with this compound or a mock control.

-

Cross-linking: Cross-link protein-DNA complexes in vivo using formaldehyde.

-

Chromatin Extraction and Sonication: Isolate nuclei and shear the chromatin into small fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to MYC2 to immunoprecipitate MYC2-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent the binding sites of MYC2.

Conclusion and Future Directions

The jasmonate signaling pathway is a critical component of the plant immune system, with JA-Ile, COI1, JAZ, and MYC2 forming the core regulatory module. While the role of JA-Ile is well-established, the functions of other jasmonate derivatives, such as this compound, remain largely enigmatic. This guide has provided a comprehensive overview of the known jasmonate signaling pathway and has highlighted the current knowledge gap regarding this compound's specific role.

Future research should focus on:

-

Determining the binding affinity of this compound to the COI1-JAZ co-receptor complex. This will be a critical first step in understanding if this compound acts as an agonist or antagonist of the canonical pathway.

-

Profiling the transcriptome of plants treated with this compound. This will reveal the specific set of genes regulated by this compound and allow for a comparison with the JA-Ile-induced transcriptome.

-

Investigating the enzymatic machinery responsible for this compound biosynthesis. Understanding how and when this compound is produced will provide insights into its physiological relevance.

-

Assessing the impact of this compound on plant defense against a range of herbivores and pathogens. This will elucidate the ecological significance of this compound in plant immunity.

By addressing these key questions, the scientific community can begin to unravel the specific and potentially unique role of this compound in the intricate network of plant defense signaling. This knowledge will not only enhance our fundamental understanding of plant biology but may also open new avenues for the development of novel strategies to improve crop resilience.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | Semantic Scholar [semanticscholar.org]

- 4. Jasmonate biosynthesis arising from altered cell walls is prompted by turgor-driven mechanical compression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Jasmonate Receptor: Protein Modeling and Photoaffinity Labeling Reveal That the CORONATINE INSENSITIVE1 Protein Binds Jasmonoyl-Isoleucine and Coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Plant Defense against Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jasmonate signaling and manipulation by pathogens and insects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Isojasmone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific biological activities of Isojasmone (2-hexylcyclopent-2-en-1-one) is limited. Much of the available information pertains to its use in the fragrance industry, with mentions of potential biological activities that are not yet substantiated by extensive published data. This document summarizes the available information and provides general experimental protocols and conceptual signaling pathways relevant to the preliminary investigation of a novel compound like this compound.

Introduction

This compound, a volatile organic compound with a characteristic floral, jasmine-like scent, is a well-established ingredient in the fragrance and flavor industries.[1][2][3][4] Chemically, it is identified as 2-hexylcyclopent-2-en-1-one.[1] While its olfactory properties are well-documented, preliminary investigations and inferences from related compounds suggest a potential for broader biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][5] This technical guide provides an overview of the current, albeit limited, understanding of this compound's biological activity and furnishes standardized methodologies for its further scientific exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-hexylcyclopent-2-en-1-one | [1] |

| CAS Number | 95-41-0 | [3] |

| Molecular Formula | C₁₁H₁₈O | [2] |

| Molecular Weight | 166.26 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Solubility | Insoluble in water; soluble in alcohol |

Biological Activity Data

Quantitative data on the biological activity of this compound is scarce in published literature. The following tables are structured to present such data; however, they remain largely unpopulated, highlighting a significant gap in the current research landscape.

Cytotoxicity Data

A study submitted to the Joint FAO/WHO Expert Committee on Food Additives assessed the genotoxicity of this compound. While not a direct measure of cytotoxicity for therapeutic purposes, it provides some data on cell viability in the presence of the compound.

| Cell Line | Assay | Concentration | % Cell Viability / Effect | Reference |

| Human Peripheral Blood Lymphocytes (HPBL) | Micronucleus Test | Up to 300 µg/mL (with S9) | Not specified, but evaluated for cytotoxicity | [6] |

| Human Peripheral Blood Lymphocytes (HPBL) | Micronucleus Test | Up to 232 µg/mL (without S9) | Not specified, but evaluated for cytotoxicity | [6] |

| Human Peripheral Blood Lymphocytes (HPBL) | Micronucleus Test | Up to 71.9 µg/mL (24-hour treatment) | Not specified, but evaluated for cytotoxicity | [6] |

| Data Unavailable | e.g., MTT, XTT | e.g., µM, µg/mL | IC₅₀ Value |

Anti-inflammatory Activity Data

No specific quantitative data (e.g., IC₅₀ values for inhibition of inflammatory mediators) for this compound was found in the public domain.

| Assay Type | Cell Line / Model | Mediator | Result (e.g., IC₅₀) | Reference |

| Data Unavailable | e.g., RAW 264.7 | e.g., NO, PGE₂, TNF-α, IL-6 | Not Available |

Antioxidant Activity Data

No specific quantitative data on the antioxidant capacity of this compound was found.

| Assay Type | Method | Result (e.g., IC₅₀, TEAC) | Reference |

| Data Unavailable | e.g., DPPH, ABTS, ORAC | Not Available |

Antimicrobial Activity Data

While mentioned as a potential activity, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against microbial strains are not available in the reviewed literature.

| Microbial Strain | Assay Method | Result (e.g., MIC, MBC) | Reference |

| Data Unavailable | e.g., Broth microdilution | Not Available |

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the biological activity of a compound like this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., A549, MCF-7) or normal cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualizations

The following diagrams illustrate conceptual workflows and signaling pathways that could be relevant to the study of this compound.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activity of a compound like this compound.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by an anti-inflammatory compound. It is not established that this compound acts via this pathway.

Caption: A hypothetical NF-κB signaling pathway potentially targeted by anti-inflammatory agents.

Conclusion and Future Directions

The exploration of this compound's biological activities beyond its established role in the fragrance industry is in its infancy. While there are anecdotal suggestions of anti-inflammatory, antioxidant, and antimicrobial properties, there is a clear and significant lack of published, peer-reviewed data to substantiate these claims. The toxicological data available is primarily focused on its safety as a fragrance ingredient.

For researchers and drug development professionals, this compound represents a largely unexplored molecule. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for a systematic investigation into its potential therapeutic applications. Future research should prioritize:

-

Systematic in vitro screening: To generate robust quantitative data on its cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial effects.

-

Mechanism of action studies: To elucidate the molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: To validate in vitro findings in relevant animal models of disease.

Such a research program is essential to move beyond preliminary suggestions and determine if this compound or its derivatives hold tangible promise as novel therapeutic agents.

References

- 1. Buy this compound (EVT-364660) | 11050-62-7 [evitachem.com]

- 2. This compound, 95-41-0 [thegoodscentscompany.com]

- 3. Fragrance University [fragranceu.com]

- 4. This compound B‑11 | Jasmine‑floral, Herbal‑woody Aroma [chemicalbull.com]

- 5. This compound | 11050-62-7 | Benchchem [benchchem.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

Isojasmone's function as a volatile organic compound in plant communication

Abstract: Plants, though sessile, engage in complex chemical dialogues to navigate environmental challenges. Volatile organic compounds (VOCs) are the primary lexicon in this communication, mediating interactions between plants and with other organisms. Within the diverse array of plant VOCs, the jasmonate family, particularly volatile derivatives like cis-jasmone and isojasmone, play a pivotal role in orchestrating defense responses. This technical guide provides an in-depth examination of the function of these jasmone volatiles in plant communication, focusing on their biosynthesis, perception, and the downstream signaling cascades they initiate. While the query specifically mentions this compound, the majority of contemporary research has focused on its isomer, cis-jasmone. Therefore, this document will primarily detail the well-documented functions of cis-jasmone as a representative signaling molecule, while acknowledging its close structural and biosynthetic relationship to this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided for researchers in plant science, chemical ecology, and drug development.

Introduction: The Scent of Defense

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant responses to biotic and abiotic stress, as well as developmental processes.[1][2] They are synthesized from α-linolenic acid via the octadecanoid pathway. While the non-volatile conjugate, jasmonoyl-L-isoleucine (JA-Ile), is the primary intracellular signaling molecule, volatile jasmonates like methyl jasmonate (MeJA) and cis-jasmone act as airborne signals for inter-plant communication.[2][3]

Cis-jasmone, a fragrant component of many floral scents, has been identified as a potent signaling molecule.[4][5] Its release can be induced by herbivore damage, and it functions as a semiochemical in multitrophic interactions, repelling herbivores while attracting their natural enemies.[5][6][7] Crucially, airborne cis-jasmone can be perceived by neighboring plants, priming or inducing their defense systems in preparation for future attacks.[4] This guide will explore the molecular underpinnings of these phenomena.

Biosynthesis of Jasmone Volatiles

The biosynthesis of jasmonates is initiated in the chloroplast and completed in the peroxisome and cytoplasm. The pathway begins with the release of α-linolenic acid from chloroplast membranes.[8] A series of enzymatic reactions convert it to the key intermediate, 12-oxo-phytodienoic acid (OPDA).[3][9] After transport to the peroxisome, OPDA undergoes reduction and three cycles of β-oxidation to form jasmonic acid (JA).[3] In the cytoplasm, JA can be converted into various active or inactive metabolites. The formation of cis-jasmone is proposed to occur via the decarboxylation of jasmonic acid or through an alternative route involving the isomerization of OPDA.[8][9]

Perception and Signal Transduction

The perception of jasmonate signals is a critical step in activating downstream defense responses. The canonical pathway, activated by JA-Ile, is well-characterized. However, studies indicate that cis-jasmone utilizes a distinct signaling cascade.

The Canonical JA-Ile Signaling Pathway

The core of the canonical jasmonate signaling pathway involves three key components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[10][11] In the absence of a signal, JAZ proteins bind to and repress MYC2, preventing the transcription of JA-responsive genes.[11] The accumulation of JA-Ile promotes the formation of a co-receptor complex between COI1 and a JAZ protein.[12] This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[11][13] The degradation of the JAZ repressor liberates MYC2, allowing it to activate the expression of downstream defense genes.[10]

The Distinct cis-Jasmone Signaling Pathway

Transcriptomic studies in Arabidopsis thaliana have revealed that cis-jasmone induces a different set of genes compared to methyl jasmonate, suggesting a separate signaling mechanism.[14] Crucially, the cis-jasmone response is independent of COI1 and JAR1, key components of the canonical pathway.[14] Instead, a significant portion of cis-jasmone-inducible genes requires the transcription factors TGA2, TGA5, and TGA6, and the regulatory protein SCARECROW-like 14 (SCL14).[14] This indicates that plants have evolved a distinct perception and signaling system for this specific volatile cue, which is critical for its role in indirect defense.

Functional Roles in Plant Communication and Defense

Exposure to cis-jasmone vapor induces a suite of defense responses that impact plant-herbivore and plant-carnivore interactions.

Induction of Direct and Indirect Defenses

Cis-jasmone acts as a "plant activator," priming or inducing both direct and indirect defenses.[4]

-

Direct Defense: Treatment with cis-jasmone leads to the accumulation of secondary metabolites that have anti-herbivore properties. For example, in wheat (Triticum aestivum), cis-jasmone induces the production of benzoxazinoids (e.g., DIMBOA) and phenolic acids, which can deter feeding and reduce pest development.[15][16]

-

Indirect Defense: A key function of cis-jasmone is the induction of a specific blend of herbivore-induced plant volatiles (HIPVs) that attract natural enemies of the herbivores.[6][17] Bean plants treated with cis-jasmone vapor become significantly more attractive to aphid parasitoids, an effect that persists long after the initial exposure.[5] This "cry for help" enhances the top-down control of herbivore populations.

Repellence of Herbivores

The volatile blend induced by cis-jasmone can directly repel herbivores. In laboratory choice tests and field studies, cis-jasmone has been shown to be repellent to various aphid species.[5][7] This repellent effect, combined with the attraction of parasitoids, creates a powerful push-pull system that reduces herbivore pressure.

Quantitative Data on cis-Jasmone Induced Responses

The effects of cis-jasmone have been quantified at the genetic, metabolic, and behavioral levels.

Table 1: Gene Expression Changes in Arabidopsis thaliana Induced by cis-Jasmone

| Gene Locus | Putative Function | Fold Change (cis-Jasmone vs. Control) | Reference |

| At3g28740 | Cytochrome P450 (CYP81D11) | >10 | [4][6] |

| At1g19230 | Glutathione S-transferase | >5 | [6] |

| At5g38380 | Probable O-methyltransferase | >5 | [6] |

| At4g15440 | Senescence-associated gene | >5 | [6] |

Note: Data derived from microarray experiments. Fold changes are approximate and represent significant upregulation.

Table 2: Induction of Chemical Defenses in Wheat (Triticum aestivum) by cis-Jasmone

| Compound | Plant Part | % Increase (cis-Jasmone vs. Control) | Reference |

| DIMBOA | Aerial Parts | ~150% | [15] |

| DIMBOA | Roots | ~200% | [15] |

| HBOA | Aerial Parts | Significantly Greater | [15][16] |

| trans-Ferulic Acid | Roots | Significantly Greater | [15] |

| Vanillic Acid | Roots | Significantly Greater | [15] |

Note: "Significantly Greater" indicates a statistically significant increase was observed, but a percentage was not provided.

Table 3: Behavioral Responses of Insects to cis-Jasmone Treated Plants

| Insect Species | Trophic Role | Plant | Response to cis-Jasmone Treated Plant | Reference |

| Myzus persicae | Generalist Herbivore | Brassica spp. | Significant Repellence / Lower Settlement | [7] |

| Lipaphis erysimi | Specialist Herbivore | A. thaliana | Attraction | [6] |

| Diaeretiella rapae | Specialist Parasitoid | Brassica spp. | Increased Foraging Time | [7] |

| Aphidius ervi | Generalist Parasitoid | A. thaliana | Significant Attraction | [4][6] |

Experimental Protocols

Reproducible research in plant-volatile communication relies on standardized methodologies for VOC collection, analysis, and bioassays.

Protocol for VOC Collection: Headspace Solid-Phase Microextraction (SPME)

Objective: To capture volatile organic compounds emitted from plant tissue for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

SPME fiber holder and fiber (e.g., 65 µm PDMS/DVB)

-

Glass vials (e.g., 20 mL) with PTFE-faced septa

-

Thermostatic device (heating block or water bath)

-

Plant material (e.g., leaves, flowers)

Procedure:

-

Sample Preparation: Excise a standardized amount of plant material (e.g., by weight or surface area) and place it into a clean glass vial. For studies involving herbivory, introduce the insect and allow it to feed for a defined period before collection.

-

Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow volatiles to accumulate in the headspace.[18]

-

Extraction: Carefully insert the SPME needle through the vial's septum. Extend the fiber into the headspace above the plant material (do not let it touch the sample).[19]

-

Adsorption: Expose the fiber to the headspace for a standardized duration (e.g., 15-60 minutes) at the controlled temperature to allow volatiles to adsorb onto the fiber coating.[18][20]

-

Desorption: After the extraction period, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port (e.g., 250°C) of a GC-MS.[21]

-

Analysis: Allow the fiber to desorb for a set time (e.g., 1-5 minutes) to transfer the analytes to the GC column for separation and subsequent identification by the mass spectrometer.[21]

Protocol for Insect Behavioral Study: Four-Arm Olfactometer Bioassay

Objective: To determine the behavioral response (attraction/repellence) of an insect to different odor sources.

Materials:

-

Four-arm olfactometer with an air pump, flow meters, and charcoal-filtered air supply

-

Odor source chambers

-

Test insects (e.g., parasitoid wasps)

-

Treated and control plants

Procedure:

-

Setup: Connect the four arms of the olfactometer to four separate odor source chambers. Two chambers will contain control plants (e.g., untreated) and two will contain test plants (e.g., cis-jasmone treated).

-

Airflow: Establish a constant, purified airflow (e.g., 400 mL/min) through each arm towards the center of the olfactometer.[22] Use a smoke test to visualize and confirm laminar flow.

-

Acclimatization: Place the test insect in an acclimatization chamber for a defined period before the assay.

-

Insect Release: Introduce a single insect (e.g., a mated female parasitoid) into the central chamber of the olfactometer.[23]

-

Observation: Record the time the insect spends in each of the four arms over a set observation period (e.g., 12-15 minutes). The time is considered initiated when the insect crosses a defined line into an arm.[23]

-

Replication: Repeat the assay with a new insect for each replicate. To avoid positional bias, rotate the olfactometer by 90° after each replicate or a set number of replicates.[22]

-

Data Analysis: Analyze the time spent in the "treatment" versus "control" arms using appropriate statistical tests (e.g., ANOVA, log-ratio analysis for compositional data).[23]

Conclusion and Future Directions

Volatile jasmonates, particularly cis-jasmone, are potent mediators of plant communication, acting as airborne signals that restructure ecological interactions. They induce a distinct set of defense genes via a COI1-independent signaling pathway, leading to the production of chemical defenses and the emission of specific volatile blends. These induced changes create a "push-pull" scenario, repelling herbivores while simultaneously attracting their natural enemies. This sophisticated defense strategy highlights the adaptive capacity of plants to leverage chemical information for survival.

For researchers and drug development professionals, understanding these pathways offers significant opportunities. The use of jasmone derivatives as "plant activators" or elicitors is a promising avenue for developing environmentally benign crop protection strategies that enhance a plant's innate defenses rather than relying on conventional pesticides.[24][25][26] Future research should focus on identifying the specific receptors for cis-jasmone, further elucidating its unique signaling cascade, and exploring the synergistic effects of combining these elicitors with biological control agents in integrated pest management programs.

References

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 4. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New roles for cis-jasmone as an insect semiochemical and in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genome-Wide Characterization of Jasmonates Signaling Components Reveals the Essential Role of ZmCOI1a-ZmJAZ15 Action Module in Regulating Maize Immunity to Gibberella Stalk Rot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The transcriptome of cis-jasmone-induced resistance in Arabidopsis thaliana and its role in indirect defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cis-Jasmone induces accumulation of defence compounds in wheat, Triticum aestivum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 9vom.in [9vom.in]

- 18. researchgate.net [researchgate.net]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 21. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. thehive.icipe.org [thehive.icipe.org]

- 24. Role of Jasmonates in the Elicitor- and Wound-Inducible Expression of Defense Genes in Parsley and Transgenic Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Synthetic plant defense elicitors [frontiersin.org]

- 26. futurecobioscience.com [futurecobioscience.com]

An In-depth Technical Guide to the Synthesis of Isojasmone: Principles and Chemical Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isojasmone, chemically known as 2-hexyl-2-cyclopenten-1-one, is a significant fragrance and flavor compound valued for its characteristic warm, floral, and fruity aroma reminiscent of jasmine. Beyond its olfactory properties, the cyclopentenone core of this compound serves as a versatile scaffold in organic synthesis, making it a target of interest for the development of novel bioactive molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental principles and prominent chemical synthesis routes for this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Principles of this compound Synthesis

The synthesis of this compound primarily revolves around the construction of the 2-substituted cyclopentenone ring. The key strategic considerations involve the formation of the five-membered ring and the introduction of the hexyl side chain at the appropriate position. The principal synthetic methodologies employed to achieve this can be broadly categorized as:

-

Intramolecular Aldol Condensation: This classical approach involves the cyclization of a 1,4-dicarbonyl compound to form the cyclopentenone ring.

-

Pauson-Khand Reaction: A powerful transition-metal-catalyzed cycloaddition reaction that constructs the cyclopentenone ring from an alkyne, an alkene, and carbon monoxide.

-

Robinson Annulation: A tandem reaction sequence that combines a Michael addition with an intramolecular aldol condensation to form a cyclic enone.

-

Organocuprate Conjugate Addition: This method involves the 1,4-addition of an organocuprate reagent to a pre-existing cyclopentenone core to introduce the alkyl side chain.

Each of these routes offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and control over stereochemistry.

Chemical Synthesis Routes

This section details the major synthetic pathways to this compound, providing a conceptual overview followed by specific experimental protocols.

Intramolecular Aldol Condensation of Undecane-2,5-dione